molecular formula C17H17N3O3 B7710739 N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide

N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7710739
M. Wt: 311.33 g/mol
InChI Key: XGEBKVJXQIKORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as DFP-10825, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. By inhibiting CDK activity, N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide can prevent cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have significant biochemical and physiological effects, particularly in cancer cells. Studies have shown that N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide can induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. Additionally, N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potent antiproliferative effects on cancer cells. Additionally, N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective cancer treatment. However, one limitation of using N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for the research and development of N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is to further investigate its mechanism of action and identify other enzymes or pathways that it may target. Additionally, future research could focus on optimizing the synthesis method of N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide to improve its yield and scalability. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide as a cancer treatment in humans.

Synthesis Methods

N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is synthesized through a multistep process that involves the reaction of 2,3-dimethylbenzoyl chloride with furan-2-carboxylic acid to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate and acetic acid to form a 1,2,4-oxadiazole ring. Finally, the resulting compound is reacted with 3-bromo-1-(2,3-dimethylphenyl)propan-1-one to form N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide.

Scientific Research Applications

N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has shown promising results in various scientific research applications, particularly in the field of cancer research. Studies have shown that N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has potent antiproliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2,3-dimethylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-5-3-6-13(12(11)2)18-15(21)8-9-16-19-17(20-23-16)14-7-4-10-22-14/h3-7,10H,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEBKVJXQIKORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

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